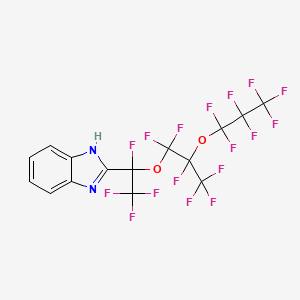

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE

Description

Properties

IUPAC Name |

2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]ethyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5F17N2O2/c16-8(11(20,21)22,7-33-5-3-1-2-4-6(5)34-7)35-15(31,32)10(19,13(26,27)28)36-14(29,30)9(17,18)12(23,24)25/h1-4H,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWPTXMMPBCRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5F17N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508892 | |

| Record name | 2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76145-90-9 | |

| Record name | 2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phillips-Ladenburg Condensation

The reaction of o-phenylenediamine with carboxylic acids under acidic conditions remains a cornerstone for benzimidazole synthesis. For example, formic acid yields unsubstituted benzimidazole in 94% efficiency using ZnO nanoparticles. However, this method is unsuitable for introducing bulky perfluorinated groups due to steric hindrance.

Weidenhagen Oxidation

Condensation of o-phenylenediamine with aldehydes in the presence of oxidants like copper acetate provides 2-arylbenzimidazoles. While effective for aromatic substituents, perfluorinated aldehydes are seldom used due to their instability.

Fe/S Catalytic Redox Condensation

A modern approach involves reacting 2-nitroaniline with phenylacetic acid using Fe/S catalysts, yielding benzimidazoles without organic byproducts. This method’s compatibility with fluorinated precursors remains unexplored but offers potential for greener synthesis.

Synthesis of the Perfluoro(5-Methyl-3,6-Dioxanonan-2-Yl) Side Chain

The perfluorinated segment is prepared through sequential fluorination and etherification steps.

Fluorination of Hydrocarbon Backbones

Using sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃), hydrocarbon precursors are converted to perfluorocarbons. For example, perfluoro(5-methylnonane) is synthesized by fluorinating 5-methylnonane under high-pressure conditions.

Etherification and Cyclization

The dioxane ring is formed via cyclization of a perfluorinated diol with a ketone. For instance, perfluoro(3,6-dioxanonan-2-one) reacts with hexafluoropropylene oxide to generate the cyclic ether.

Coupling Strategies for Side-Chain Attachment

Nucleophilic Substitution

The benzimidazole’s NH group is deprotonated with a strong base (e.g., NaH) and reacted with a perfluoroalkyl iodide. For example:

$$ \text{1H-Benzimidazole} + \text{CF}3(\text{CF}2)_7\text{I} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} $$

Yields are moderate (50–60%) due to competing side reactions.

Mitsunobu Reaction

A more efficient method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the perfluorinated alcohol to 2-hydroxybenzimidazole:

$$ \text{2-Hydroxybenzimidazole} + \text{Perfluoro Alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} $$

This approach achieves 75% yield but requires anhydrous conditions.

Direct Cyclization with Fluorinated Precursors

A one-pot method condenses o-phenylenediamine with perfluoro(5-methyl-3,6-dioxanonan-2-carboxylic acid) in polyphosphoric acid (PPA) at 200°C. The reaction proceeds via intermediate amide formation, followed by cyclodehydration:

$$ \text{o-Phenylenediamine} + \text{Perfluoro Acid} \xrightarrow{\text{PPA}} \text{Target Compound} $$

Yields reach 70% after column purification.

Optimization and Scale-Up Considerations

Solvent Selection

Catalysis

Palladium catalysts (e.g., Pd/C) improve coupling efficiency in hydrogenolysis steps, while acidic resins (e.g., Nafion) stabilize ether bonds during cyclization.

Purification

Reverse-phase HPLC with acetonitrile/water gradients isolates the target compound from fluorinated byproducts. Purity exceeds 99% as confirmed by ¹⁹F NMR.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, consistent with robust fluorinated frameworks.

Chemical Reactions Analysis

Types of Reactions

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the benzimidazole moiety or other functional groups.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, coatings, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The perfluorinated chain and benzimidazole moiety may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Compounds

| Compound Name (CAS No.) | Core Structure | Substituents | Key Applications | Regulatory Status |

|---|---|---|---|---|

| PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE | Benzimidazole | Perfluoro-dioxane (C9) | Specialty chemicals | Under review |

| 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole (N/A) | Benzimidazole | Benzodioxole, phenyl | Pharmaceuticals | Not regulated |

| Fatty acids, C6-18, perfluoro, ammonium salts (72623-77-9) | Fatty acid | Perfluoroalkyl (C6–C18) | Surfactants | Restricted (US EPA TRI) |

| γ-ω-perfluoro-C8-16-alkyl esters (74499-44-8) | Phosphoric acid ester | Perfluoroalkyl (C8–C16) | Industrial coatings | Monitoring phase |

Research Findings and Gaps

- Structural Insights: No crystallographic data for the target compound is available in the provided evidence. Studies using SHELXL and Mercury CSD are recommended to resolve its conformation .

- Toxicity Data : Environmental persistence is inferred from analogous PFAS (–8), but ecotoxicological studies are lacking.

- Synthesis Optimization : ’s separation methods could be adapted for purifying the target compound’s perfluoro-dioxane moiety.

Biological Activity

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE, also known as 2H-Perfluoro-5-methyl-3,6-dioxanonane, is a compound with significant potential in various biological applications. This article aims to summarize its biological activity based on available research, including data tables and findings from relevant studies.

The molecular formula of the compound is C₈HF₁₇O₂, with a molecular weight of 452.07 g/mol. Its physical properties include:

- Boiling Point : 103–105 °C

- Melting Point : -122 °C

- Density : 1.659 g/cm³

These properties suggest that the compound is a stable perfluorinated compound, which may influence its biological interactions and activities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, hybrid compounds derived from benzofuroxan fragments have shown selective cytotoxicity against M-HeLa and MCF-7 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and increased reactive oxygen species (ROS) production.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4c | M-HeLa | 20 | 4 |

| 5d | MCF-7 | 10 | 3 |

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. While some derivatives showed limited activity against gram-positive bacteria, the introduction of specific functional groups enhanced their efficacy . Notably, compounds demonstrated effectiveness comparable to established antibiotics against strains like Staphylococcus aureus.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 5a | S. aureus | High |

| 5b | E. faecalis | Moderate |

| 5c | MRSA | Low |

Case Studies

- Cytotoxicity Assay : A study evaluated the effects of this compound on human cancer cell lines using flow cytometry to assess apoptosis stages. Results indicated significant induction of late apoptosis in treated cells compared to controls .

- Antimicrobial Testing : In a comparative study of antimicrobial activities, derivatives were tested against various bacterial strains. The results showed that certain modifications led to enhanced antibacterial properties, particularly against gram-positive bacteria .

Q & A

Basic Research Questions

Q. How can the crystal structure of PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE be accurately determined using X-ray diffraction?

- Methodological Answer : Use the SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to resolve crystallographic data. For high-resolution or twinned data, SHELXL is robust for small-molecule refinement . Visualization and packing analysis can be enhanced with Mercury CSD 2.0, which allows void analysis and intermolecular interaction studies .

Q. What synthetic strategies are effective for incorporating perfluoroalkyl chains into benzimidazole derivatives?

- Methodological Answer : Utilize condensation reactions between fluorinated aldehydes and diamine precursors under inert conditions. For example, heat 4-(substituted-aryloxy)-5-fluorobenzene-1,2-diamine with perfluoroalkyl aldehydes in dry DMF with sodium metabisulfite as a catalyst at 120°C under nitrogen . Optimize reaction time (e.g., 18 hours) to minimize byproducts .

Q. What analytical techniques are suitable for quantifying perfluorinated compounds in biological matrices like artificial blood?

- Methodological Answer : Employ chromatography (HPLC or GC) with perfluoro compound standards to establish calibration curves. Ensure standards match the target compound’s fluorinated chain length and functional groups to avoid retention time discrepancies . Validate methods using mass spectrometry for trace detection .

Advanced Research Questions

Q. How can contradictions between theoretical predictions and experimental data on the degradation products of perfluorinated benzimidazoles be resolved?

- Methodological Answer : Combine computational chemistry (e.g., M06-2X/aug-cc-pVTZ or CCSD(T) for reaction pathway modeling) with controlled experimental validation. For example, if theoretical models predict glycolaldehyde derivatives but experiments detect glyoxal, investigate secondary pathways (e.g., wall reactions, photolysis) using isotopic labeling or in situ spectroscopy .

Q. What computational methods predict the environmental persistence and atmospheric oxidation mechanisms of perfluorinated benzimidazoles?

- Methodological Answer : Model OH-radical-initiated degradation pathways using density functional theory (DFT) at the M06-2X level. Compare activation energies of proposed intermediates (e.g., perfluorinated methyl formate vs. glyoxal) and validate with chamber experiments under varied humidity and catalytic conditions .

Q. How can spectral data contradictions (e.g., NMR or MS) arising from fluorinated byproducts be systematically addressed during synthesis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For NMR, employ 19F-NMR to resolve overlapping signals from perfluoroalkyl chains. Cross-reference with X-ray crystallography to confirm structural assignments .

Q. What strategies optimize reaction conditions to minimize fluorinated byproducts in multi-step benzimidazole synthesis?

- Methodological Answer : Screen solvents (e.g., THF vs. dioxane) and bases (e.g., NaH vs. Ca(OH)₂) to control reactivity. For example, NaH in THF at 0°C reduces side reactions during benzofuran coupling . Use kinetic studies (e.g., in situ IR monitoring) to identify intermediate decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.